(S)-Flurbiprofen-d3
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Overview
Description
(S)-Flurbiprofen-d3 is a deuterated form of (S)-Flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID). The deuterium atoms replace three hydrogen atoms in the molecule, which can enhance the compound’s metabolic stability and alter its pharmacokinetic properties. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of (S)-Flurbiprofen.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Flurbiprofen-d3 typically involves the incorporation of deuterium atoms into the (S)-Flurbiprofen molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Purification: Techniques such as chromatography and recrystallization are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions: (S)-Flurbiprofen-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
(S)-Flurbiprofen-d3 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of (S)-Flurbiprofen.
Metabolic Stability: Helps in understanding the metabolic stability and pathways of (S)-Flurbiprofen.
Drug Development: Used in the development of new NSAIDs with improved pharmacokinetic properties.
Biological Research: Investigates the biological effects and mechanisms of action of (S)-Flurbiprofen.
Mechanism of Action
(S)-Flurbiprofen-d3, like (S)-Flurbiprofen, exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . This inhibition reduces the production of prostaglandins, which are mediators of inflammation, pain, and fever. The deuterium atoms in this compound may enhance its metabolic stability, potentially leading to prolonged effects.
Comparison with Similar Compounds
(S)-Flurbiprofen: The non-deuterated form of (S)-Flurbiprofen.
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Ketoprofen: An NSAID with similar mechanisms of action.
Uniqueness: (S)-Flurbiprofen-d3 is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and alter its pharmacokinetic profile. This makes it a valuable tool in pharmacokinetic and metabolic studies, providing insights that are not possible with non-deuterated compounds.
Properties
Molecular Formula |
C15H13FO2 |
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Molecular Weight |
247.28 g/mol |
IUPAC Name |
(2S)-3,3,3-trideuterio-2-(3-fluoro-4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/t10-/m0/s1/i1D3 |
InChI Key |
SYTBZMRGLBWNTM-ASGODXDTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O |
Origin of Product |
United States |
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